

# EVP-6124 and its Effect on Sensory Gating: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Encenicline |           |
| Cat. No.:            | B8063281    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth analysis of EVP-6124 (**encenicline**), a selective partial agonist of the  $\alpha$ 7 nicotinic acetylcholine receptor ( $\alpha$ 7 nAChR), and its effects on sensory gating and cognitive function, particularly in the context of schizophrenia. Sensory gating, the neurophysiological process of filtering redundant or irrelevant stimuli, is often impaired in individuals with schizophrenia, leading to sensory overload and contributing to cognitive deficits. EVP-6124 has been investigated as a potential therapeutic agent to ameliorate these deficits. This document summarizes the quantitative data from key clinical trials, details the experimental protocols used in these studies, and provides visualizations of the underlying signaling pathways and experimental workflows.

#### Introduction

Sensory gating is a fundamental neural process that allows for the filtering of repetitive auditory stimuli, preventing sensory overload and enabling higher cognitive functions. A common measure of sensory gating is the P50 event-related potential (ERP), where a diminished suppression of the P50 wave to a second auditory stimulus (S2) compared to the first (S1) indicates a sensory gating deficit. Such deficits are a well-documented endophenotype in schizophrenia and are linked to cognitive impairments.



The  $\alpha$ 7 nicotinic acetylcholine receptor ( $\alpha$ 7 nAChR) has emerged as a promising therapeutic target for improving sensory gating and cognitive function in schizophrenia. EVP-6124 (**encenicline**) is a selective partial agonist of the  $\alpha$ 7 nAChR that has been the subject of clinical investigation for its pro-cognitive effects.

# Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

EVP-6124 exerts its effects by binding to and partially activating the  $\alpha 7$  nAChR, a ligand-gated ion channel predominantly expressed in the hippocampus and cerebral cortex. Activation of this receptor leads to a cascade of downstream signaling events that are believed to underlie its therapeutic effects on sensory gating and cognition.





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of the  $\alpha$ 7 nicotinic acetylcholine receptor activated by EVP-6124.

# Clinical Evidence: Effects on Sensory Gating and Cognition



A key clinical trial investigating the effects of EVP-6124 on electrophysiological markers and cognition in patients with schizophrenia was a single-center, randomized, double-blind, placebo-controlled study.[1] This proof-of-concept trial provides valuable insights into the drug's mechanism of action in a clinical population.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the aforementioned study, focusing on event-related potentials (ERPs) and cognitive performance.

Table 1: Effects of EVP-6124 on Mismatch Negativity (MMN) and P300 Amplitude[1]

| ERP Component                               | Placebo (n=4) | EVP-6124 (0.3<br>mg/day, n=8) | EVP-6124 (1.0<br>mg/day, n=9) |
|---------------------------------------------|---------------|-------------------------------|-------------------------------|
| Mismatch Negativity<br>(MMN) Amplitude (μV) |               |                               |                               |
| Baseline                                    | -1.5 (±0.8)   | -1.7 (±1.0)                   | -1.6 (±0.9)                   |
| Day 21                                      | -1.4 (±0.7)   | -2.1 (±1.2)                   | -2.5 (±1.1)                   |
| P300 Amplitude (μV)                         |               |                               |                               |
| Baseline                                    | 4.2 (±2.1)    | 4.5 (±2.5)                    | 4.3 (±2.3)                    |
| Day 21                                      | 4.0 (±2.0)    | 5.8 (±2.8)                    | 6.5 (±2.6)                    |

<sup>\*</sup>Note: Values are presented as mean ( $\pm$  standard deviation). \* indicates a statistically significant difference from placebo (p < 0.05). Data are adapted from the findings presented in the study.[1]

Table 2: Effects of EVP-6124 on Cognitive Test Performance[1]



| Cognitive<br>Domain/Test                                    | Placebo (n=4) | EVP-6124 (0.3<br>mg/day, n=8) | EVP-6124 (1.0<br>mg/day, n=9) |
|-------------------------------------------------------------|---------------|-------------------------------|-------------------------------|
| Groton Maze Learning<br>Test (GMLT) - Total<br>Errors       |               |                               |                               |
| Change from Baseline                                        | +2.5          | -5.8                          | -9.2                          |
| Continuous Paired Associate Learning (CPAL) - Total Correct |               |                               |                               |
| Change from Baseline                                        | +1.2          | +4.5                          | +7.1                          |
| Symbol Digit Modalities Test (SDMT) - Total Correct         |               |                               |                               |
| Change from Baseline                                        | +3.1          | +6.2                          | +8.5*                         |

\*Note: Values represent the mean change from baseline to Day 21. \* indicates a statistically significant difference from placebo (p < 0.05). Data are adapted from the findings presented in the study.[1]

The results indicate that EVP-6124, particularly at the 1.0 mg/day dose, led to a significant enhancement of both MMN and P300 amplitudes, suggesting a "normalizing" effect on the underlying neural processes of auditory sensory gating and attention. Furthermore, these electrophysiological changes were accompanied by significant improvements in cognitive performance across various domains, including learning, memory, and processing speed.

## **Experimental Protocols**

The following section details the methodologies employed in the key clinical trial that investigated the effects of EVP-6124 on sensory gating and cognition in patients with schizophrenia.

## **Study Design and Patient Population**



- Design: Single-center, randomized, parallel-group, double-blind, placebo-controlled trial.
- Duration: 21 days of treatment.
- Participants: 21 medically stable outpatients diagnosed with schizophrenia or schizoaffective disorder.
- Inclusion Criteria: Patients were required to be on a stable dose of a second-generation antipsychotic (aripiprazole, olanzapine, paliperidone, or risperidone) for at least 4 weeks prior to the study.
- Randomization: Patients were randomly assigned to one of three treatment groups:
  - Placebo (n=4)
  - EVP-6124 0.3 mg/day (n=8)
  - EVP-6124 1.0 mg/day (n=9)

### **Electrophysiological (EEG/ERP) Recordings**

- EEG System: 64-channel EEG system with electrodes placed according to the International 10-20 system.
- ERP Paradigms:
  - Mismatch Negativity (MMN): A passive auditory oddball paradigm was used, with standard tones (1000 Hz, 50 ms duration) and deviant tones (1200 Hz, 50 ms duration) presented binaurally through headphones.
  - P300: An active auditory oddball task was employed where participants were instructed to respond to a target stimulus.
- Data Acquisition and Analysis:
  - Continuous EEG was recorded with a sampling rate of 1000 Hz.



- Data was filtered, and epochs were created time-locked to the onset of the auditory stimuli.
- Artifacts (e.g., eye blinks, muscle activity) were removed.
- ERPs were calculated by averaging the epochs for each stimulus type.
- MMN was calculated as the difference wave between the ERPs to the deviant and standard tones.
- P300 amplitude and latency were measured at the Pz electrode.

### **Cognitive Assessments**

A battery of cognitive tests was administered at baseline and on Day 21 to assess various cognitive domains:

- Groton Maze Learning Test (GMLT): Assesses spatial learning and memory.
- Continuous Paired Associate Learning (CPAL): Measures verbal learning and memory.
- Symbol Digit Modalities Test (SDMT): Evaluates processing speed, attention, and working memory.

## **Experimental Workflow**

The following diagram illustrates the workflow of the clinical trial investigating EVP-6124's effect on sensory gating and cognition.





Click to download full resolution via product page

**Caption:** Workflow of the clinical trial investigating EVP-6124.



#### Conclusion

The available evidence suggests that EVP-6124, a selective partial agonist of the  $\alpha 7$  nAChR, demonstrates a potential to improve deficits in sensory gating and cognitive function in individuals with schizophrenia. The "normalizing" effects observed on MMN and P300 ERP components, coupled with improvements in performance on various cognitive tasks, provide a strong rationale for the continued investigation of  $\alpha 7$  nAChR agonists as a therapeutic strategy for the cognitive impairments associated with schizophrenia. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further larger-scale clinical trials are warranted to confirm these promising initial findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EVP-6124 and its Effect on Sensory Gating: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8063281#evp-6124-and-its-effect-on-sensory-gating]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com